Desmethylmoramide

概要

説明

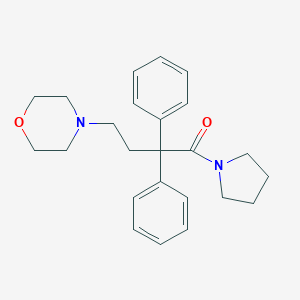

- デスメチルモラミド (INN) は、モラミドの活性 (+)-異性体であるデキストロモラミドに関連するオピオイド鎮痛薬です。

- 1950 年代後半に合成され特徴付けられたものの、デスメチルモラミドは市場に出回っていませんでした .

準備方法

- デスメチルモラミドの具体的な合成経路や反応条件は広く文書化されていません。

- それは既知のオピオイドと構造的な類似性を共有しています。

- その用途が限られ、商業化されていないため、工業的生産方法は利用できません。

化学反応の分析

- デスメチルモラミドは、アミドや芳香族化合物の典型的な反応を起こす可能性があります。

- 一般的な反応には、酸化、還元、および置換があります。

- 試薬と条件は具体的な反応によって異なりますが、これらのタイプの変換に標準的な試薬が適用されます。

- 形成される主要な生成物は反応の種類によって異なります。

科学研究での応用

- デスメチルモラミドの開発が限られているため、研究での応用はほとんどありません。

- 化学では、アミド反応を研究するためのモデル化合物として役立ちます。

- 生物学および医学では、臨床応用されていないため、その用途は最小限です。

- 産業では、重要な応用は報告されていません。

科学的研究の応用

- Desmethylmoramide’s research applications are scarce, given its limited development.

- In chemistry, it serves as a model compound for studying amide reactions.

- In biology and medicine, its use is minimal due to its lack of clinical application.

- In industry, no significant applications are reported.

作用機序

- デスメチルモラミドがどのように作用するのか、正確なメカニズムは不明です。

- それはオピオイド受容体と相互作用し、痛覚を調節すると考えられています。

- 関与する分子標的と経路については、さらなる調査が必要です。

類似化合物との比較

- デスメチルモラミドの独自性は、デキストロモラミドとの構造的な関係にあります。

- 類似の化合物には、デキストロモラミド、ジピアノ、ヌフェノキソール、フェナドキソンなどがあります。

特性

IUPAC Name |

4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPANCYSRUEJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170172 | |

| Record name | Desmethylmoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-88-0 | |

| Record name | 4-(4-Morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylmoramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylmoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1Z1V29C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

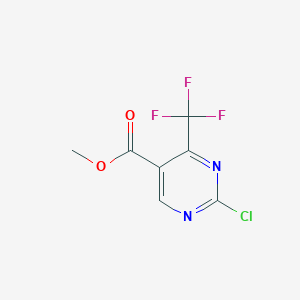

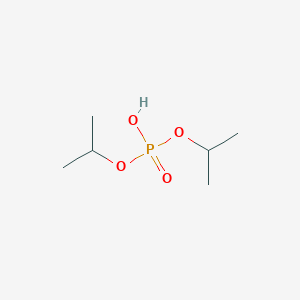

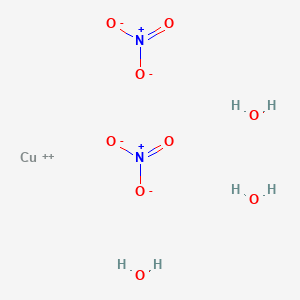

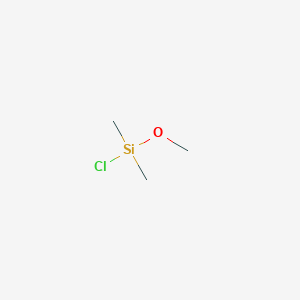

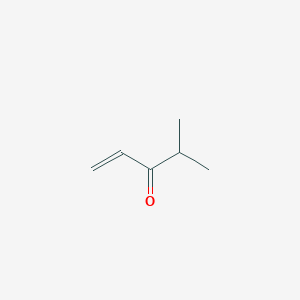

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

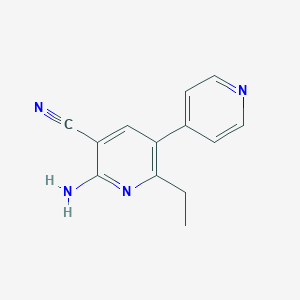

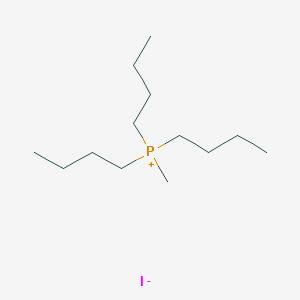

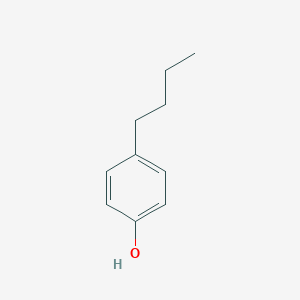

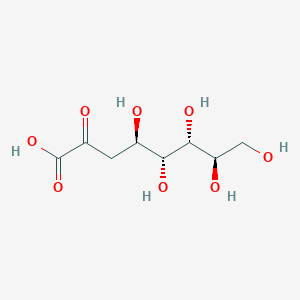

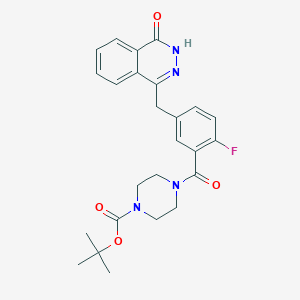

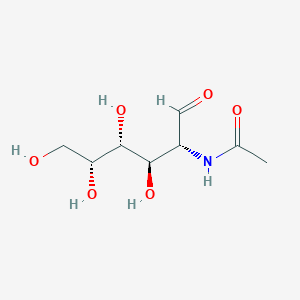

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of Desmethylmoramide in humans and rats?

A1: Research on the metabolic fate of this compound (DMM) reveals distinct pathways in rats and humans. In rats, DMM undergoes extensive metabolism, primarily through pyrrolidine ring and morpholine ring hydroxylation, often in combination. An N',N-bisdesalkyl metabolite was also observed in rat urine []. In contrast, human liver S9 fraction incubations yielded only two metabolites: a pyrrolidine hydroxy metabolite and an N-oxide []. This suggests species-specific differences in DMM metabolism. Interestingly, no Phase II metabolites were detected in either species [], highlighting a potential difference compared to other opioids.

Q2: Can you identify potential urinary biomarkers for this compound use based on the research?

A2: Yes, the research suggests potential urinary biomarkers for DMM use. Analysis of 24-hour pooled rat urine samples after DMM administration identified the hydroxy and dihydroxy metabolites as the most abundant excretion products []. These metabolites could serve as more reliable screening targets than the parent compound, which was barely detectable in the urine []. Further research is needed to confirm if these metabolites are similarly prevalent in human urine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。